3-(Dimethylamino)-1-(4-phenylsulfanylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]-2-propen-1-one is an organic compound with a complex structure that includes a dimethylamino group, a phenylsulfanyl group, and a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]-2-propen-1-one typically involves the reaction of 4-(phenylsulfanyl)benzaldehyde with dimethylamine and an appropriate propenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one
- 3-(dimethylamino)-1-[4-(ethylsulfanyl)phenyl]-2-propen-1-one
- 3-(dimethylamino)-1-[4-(isopropylsulfanyl)phenyl]-2-propen-1-one
Uniqueness
3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]-2-propen-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs with different alkylsulfanyl groups
Properties
Molecular Formula |
C17H17NOS |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(4-phenylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NOS/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15/h3-13H,1-2H3 |
InChI Key |
NUXZDMZXNXBJMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.